molecular formula C22H21NOS B14403332 Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone CAS No. 86673-61-2

Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone

Cat. No.: B14403332
CAS No.: 86673-61-2
M. Wt: 347.5 g/mol
InChI Key: JXWNEAMFDNSPAB-UHFFFAOYSA-N
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Description

Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone is a complex organic compound that features a thiophene ring substituted with phenyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit 11 β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

86673-61-2

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

IUPAC Name

phenyl-(4-phenyl-5-piperidin-1-ylthiophen-2-yl)methanone

InChI

InChI=1S/C22H21NOS/c24-21(18-12-6-2-7-13-18)20-16-19(17-10-4-1-5-11-17)22(25-20)23-14-8-3-9-15-23/h1-2,4-7,10-13,16H,3,8-9,14-15H2

InChI Key

JXWNEAMFDNSPAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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